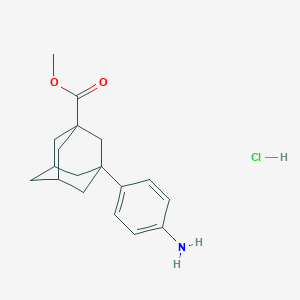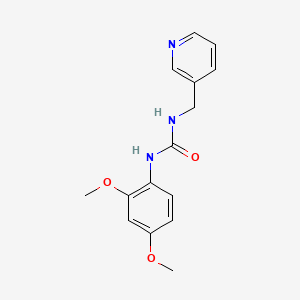
N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea, commonly known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications. DMPU is a versatile solvent that has been used in various chemical reactions, including Grignard reactions, aldol condensations, and Suzuki coupling reactions.
Scientific Research Applications
DMPU has been extensively used in scientific research due to its unique properties. It is a highly polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. DMPU has been used as a solvent in various chemical reactions, including Grignard reactions, aldol condensations, and Suzuki coupling reactions. It has also been used as a reagent in organic synthesis, such as in the preparation of N,N'-dialkylureas and N-alkylisocyanates. Moreover, DMPU has been used as a co-solvent in various electrolyte systems, including lithium-ion batteries and supercapacitors.
Mechanism of Action
The mechanism of action of DMPU is not fully understood. However, it is believed that DMPU acts as a hydrogen bond acceptor due to the presence of the urea moiety. The pyridine ring in DMPU also contributes to its hydrogen bonding ability. DMPU has been shown to stabilize carbocations, which is one of the reasons why it is used in various chemical reactions.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of DMPU. However, it has been shown to be relatively non-toxic and non-carcinogenic. DMPU has been used as a solvent for various biological samples, such as proteins and nucleic acids, without causing any significant damage to these molecules.
Advantages and Limitations for Lab Experiments
DMPU has several advantages as a solvent. It is a highly polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. It is also relatively non-toxic and non-carcinogenic. However, DMPU has some limitations. It is a relatively expensive solvent and may not be suitable for large-scale reactions. Moreover, DMPU has a high boiling point, which may limit its use in some reactions.
Future Directions
There are several future directions for research on DMPU. One of the areas of research is the development of new synthetic methods for DMPU. Another area of research is the investigation of the mechanism of action of DMPU. Moreover, the use of DMPU in various biological applications, such as drug delivery systems, is an area of active research. Finally, the use of DMPU in energy storage systems, such as lithium-ion batteries and supercapacitors, is also an area of interest.
Conclusion:
In conclusion, DMPU is a versatile solvent that has gained significant attention in the scientific community due to its wide range of applications. It has been extensively used in various chemical reactions, organic synthesis, and as a co-solvent in various electrolyte systems. DMPU is a highly polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. It is relatively non-toxic and non-carcinogenic. However, it has some limitations, such as its high boiling point and relatively high cost. There are several future directions for research on DMPU, including the development of new synthetic methods, investigation of the mechanism of action, and its use in various biological and energy storage applications.
Synthesis Methods
DMPU can be synthesized through a simple two-step process. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 3-pyridinemethylamine to form the intermediate product, N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)formamide. The second step involves the reduction of the intermediate product with hydrogen gas in the presence of palladium on carbon catalyst to form DMPU.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-12-5-6-13(14(8-12)21-2)18-15(19)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYJYWLGXBKTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

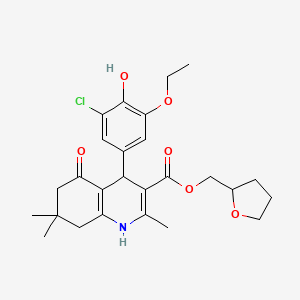
![1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4943938.png)
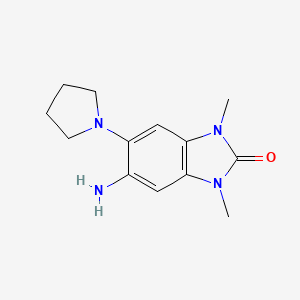
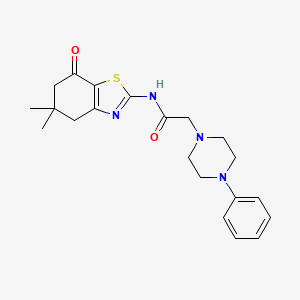

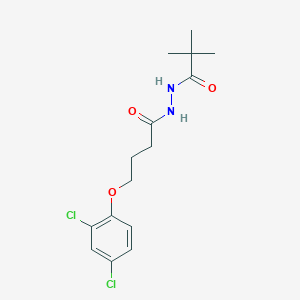
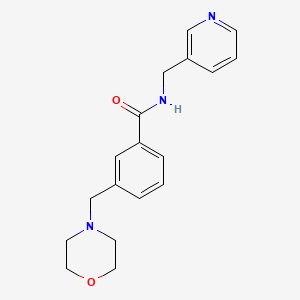
![ethyl 4-(2-chlorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4943986.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)
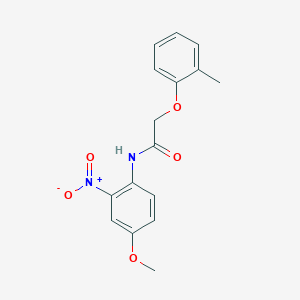
![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4944033.png)
![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)
